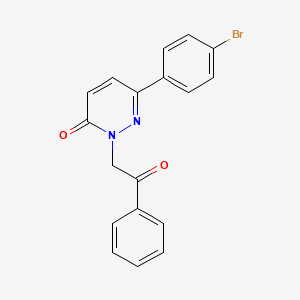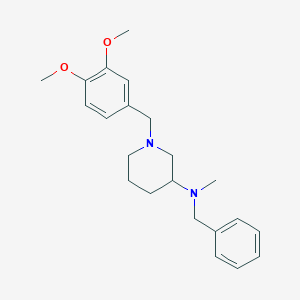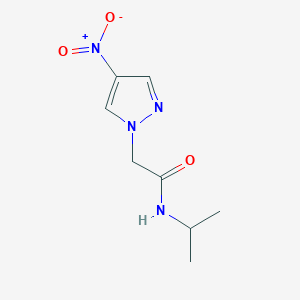
6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in scientific research studies.
作用機序
The mechanism of action of 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, leading to inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation and pain in the body. It has also been shown to possess significant antioxidant properties, which can help protect the body against oxidative stress.
実験室実験の利点と制限
One of the significant advantages of using 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an ideal candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone. One of the most significant areas of research is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of this compound. Finally, new synthesis methods need to be developed to improve the solubility of this compound in water, making it easier to administer in experimental settings.
Conclusion:
This compound is a promising compound with significant potential applications in various scientific research fields. Its potent anti-inflammatory and analgesic properties make it an ideal candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new synthesis methods to improve its solubility in water.
合成法
The synthesis of 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide. The reaction mixture is then heated under reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
6-(4-bromophenyl)-2-phenacylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPDLCLYDVZRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)
![7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B6025752.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6025754.png)

![1-(3-chlorophenyl)-4-[1-(3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6025776.png)
![2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6025784.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-3-piperidinol](/img/structure/B6025788.png)